molecular formula C6H16ClNO B15302956 (3R)-3-(dimethylamino)butan-1-ol hydrochloride

(3R)-3-(dimethylamino)butan-1-ol hydrochloride

Cat. No.: B15302956
M. Wt: 153.65 g/mol
InChI Key: HURWDNTWZBCMIJ-FYZOBXCZSA-N
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Description

(3R)-3-(Dimethylamino)butan-1-ol hydrochloride is a chiral amino alcohol derivative with a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₂O, and its molar mass is 166.68 g/mol. The compound features a dimethylamino group (-N(CH₃)₂) at the third carbon of a butanol backbone, with stereochemical specificity at the 3R position.

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(3R)-3-(dimethylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

HURWDNTWZBCMIJ-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CCO)N(C)C.Cl

Canonical SMILES

CC(CCO)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

    Reacting (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid: This is typically done in an aqueous or alcoholic medium.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process includes:

    Bulk reaction: Large quantities of (3R)-3-(dimethylamino)butan-1-ol are reacted with hydrochloric acid in reactors.

    Continuous purification: The product is continuously purified using industrial crystallization techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Ketones and aldehydes: From oxidation reactions.

    Secondary and tertiary amines: From reduction reactions.

    Various substituted derivatives: From substitution reactions.

Scientific Research Applications

(3R)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to receptors: It may interact with neurotransmitter receptors in the central nervous system.

    Modulating enzyme activity: It can influence the activity of enzymes involved in metabolic pathways.

    Altering cellular signaling: The compound may affect intracellular signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3R)-3-(dimethylamino)butan-1-ol hydrochloride with key analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications
(3R)-3-(Dimethylamino)butan-1-ol hydrochloride C₆H₁₅ClN₂O 166.68 Chiral amino alcohol, short aliphatic chain Chiral synthesis, enzyme modulation
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, carboxamide linker Antimicrobial agents, enzyme inhibitors
Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) C₁₂H₁₅ClFNO₂ 275.71 Aromatic fluorophenyl group, propanone backbone ALDH inhibition, metabolic regulation
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Branched ester, methylamino group Synthetic intermediate, peptide mimics

Functional Group and Pharmacological Insights

  • Chirality vs. Planarity: The target compound’s chiral center contrasts with planar aromatic systems in quinoline derivatives (e.g., compounds). Chirality may enhance selectivity in enzyme interactions, while aromaticity in quinoline analogs improves binding to hydrophobic enzyme pockets .
  • Hydrophilicity : The hydroxyl group in the target compound increases hydrophilicity (logP ~0.5 estimated) compared to Aldi-2 (logP ~2.1), which has a lipophilic fluorophenyl group. This affects solubility and membrane permeability .
  • Biological Targets: Aldi-2 inhibits ALDH enzymes, critical in alcohol metabolism, whereas quinoline carboxamides () may target microbial or inflammatory pathways. The target compound’s smaller size suggests broader substrate compatibility in synthesis .

Research Findings and Limitations

  • Contradictions: highlights quinoline derivatives with morpholine or pyrrolidine groups, which show varied bioactivity despite similar molecular weights. This suggests that tertiary amine positioning (e.g., dimethylamino vs. pyrrolidinyl) critically impacts target selectivity .
  • Gaps: No direct data on the target compound’s toxicity or metabolic stability exist in the evidence. Predictions rely on analogs like Aldi-2, which show moderate hepatic clearance .

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